N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S.ClH/c1-3-28(4-2)11-12-29(25(30)20-10-9-18-7-5-6-8-19(18)15-20)26-27-21-16-22-23(17-24(21)33-26)32-14-13-31-22;/h5-10,15-17H,3-4,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZLHIICQQSXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride is a synthetic compound with a complex molecular structure that suggests potential biological activity. This compound features multiple functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 498.0 g/mol. The presence of the diethylamino group enhances its lipophilicity and potential cellular uptake. The structure includes a dioxin moiety and a benzothiazole derivative, both of which are known to exhibit diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H28ClN3O3S |
| Molecular Weight | 498.0 g/mol |
| CAS Number | 1321789-10-9 |
| Solubility | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may act as an antagonist or inhibitor in certain enzymatic pathways, potentially affecting cellular signaling and metabolic processes.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Potential
The complex structure of this compound suggests possible anticancer activity. Compounds containing benzothiazole have been documented to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial effects of benzothiazole derivatives found that modifications in the side chains significantly influenced their activity against Gram-positive and Gram-negative bacteria. The diethylamino group in this compound may enhance its interaction with bacterial membranes.
- Cytotoxicity in Cancer Cells : Research on related compounds demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). These studies often utilize assays such as MTT or Annexin V/PI staining to assess cell viability and apoptosis.
Computational Studies
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that the compound may bind effectively to enzymes involved in metabolic pathways, indicating potential for further development as a therapeutic agent.
Comparison with Similar Compounds
Table 1: Structural Comparison of Amine-Modified Analogues
Comparison with Chloroacetamide Herbicides
lists chloroacetamide herbicides (e.g., alachlor , pretilachlor ), which share the acetamide functional group but differ in scaffold and application:
- Core structure : Chloroacetamide herbicides feature substituted phenyl or thienyl rings, whereas the target compound’s benzothiazol-dioxine system is rare in agrochemicals.
- Functional groups : The target compound lacks the chloroacetamide (ClCH₂CONH-) motif critical for herbicidal activity. Instead, its tertiary amine and naphthalene groups suggest CNS or antimicrobial applications.
Table 2: Functional Group Comparison with Herbicides
Pharmacokinetic and Physicochemical Implications
- Lipophilicity: The diethylamino group in the target compound increases logP compared to dimethylamino analogues, favoring blood-brain barrier penetration .
- Bioactivity: The benzothiazol-dioxine system may interact with enzymes or receptors involved in oxidative stress (e.g., monoamine oxidases), contrasting with the herbicidal mode of action of chloroacetamides (inhibition of very-long-chain fatty acid synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
